molecular formula C13H19N7OS B10973094 N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-2-[2-(4-methyl-1H-pyrazol-1-yl)propanoyl]hydrazinecarbothioamide

Cat. No.: B10973094
M. Wt: 321.40 g/mol
InChI Key: VJWHLSMFRUREEO-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound characterized by its unique structure comprising multiple pyrazole rings and a hydrazinecarbothioamide group

Preparation Methods

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole rings, followed by their functionalization to introduce the hydrazinecarbothioamide group. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to drive the reactions to completion. Major products formed from these reactions vary based on the specific reaction pathway and conditions.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals or studying enzyme interactions.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of pyrazole rings and hydrazinecarbothioamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H19N7OS

Molecular Weight

321.40 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[2-(4-methylpyrazol-1-yl)propanoylamino]thiourea

InChI

InChI=1S/C13H19N7OS/c1-8-5-14-20(6-8)10(3)12(21)16-17-13(22)15-11-7-19(4)18-9(11)2/h5-7,10H,1-4H3,(H,16,21)(H2,15,17,22)

InChI Key

VJWHLSMFRUREEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)C(C)C(=O)NNC(=S)NC2=CN(N=C2C)C

Origin of Product

United States

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